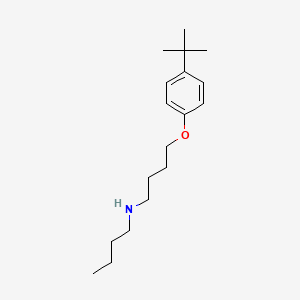
N-butyl-4-(4-tert-butylphenoxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(4-tert-butylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a phenoxy group, which in turn is substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(4-tert-butylphenoxy)butan-1-amine typically involves the reaction of 4-tert-butylphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-tert-butylphenol is reacted with butylamine.
Step 2: The reaction mixture is heated to promote the formation of the desired product.
Step 3: The product is purified using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(4-tert-butylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of N-butyl-4-(4-tert-butylphenoxy)butan-1-oxide.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-butyl-4-(4-tert-butylphenoxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-4-(4-tert-butylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-butylamine: A simpler amine with similar but less complex structure.
4-tert-butylphenol: The phenolic precursor used in the synthesis.
tert-butylamine: Another amine with a tert-butyl group.
Properties
IUPAC Name |
N-butyl-4-(4-tert-butylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-6-13-19-14-7-8-15-20-17-11-9-16(10-12-17)18(2,3)4/h9-12,19H,5-8,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKHIPPXMZPEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5004835.png)
![2-[6-(2,3-Dimethylphenoxy)hexylamino]ethanol](/img/structure/B5004842.png)
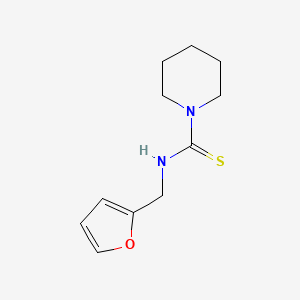
![2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol](/img/structure/B5004844.png)
![5-{5-bromo-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5004852.png)
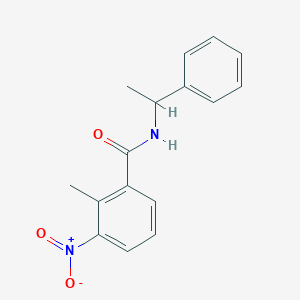
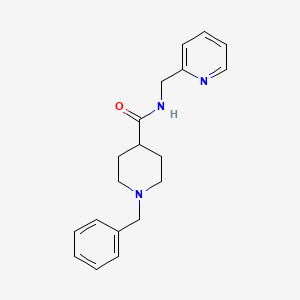
![[4-[2-(Diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide](/img/structure/B5004871.png)
![dimethyl 2-{[(2-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)
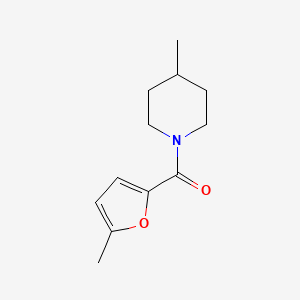
![1-(4-Bromophenyl)-2-(1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide](/img/structure/B5004886.png)
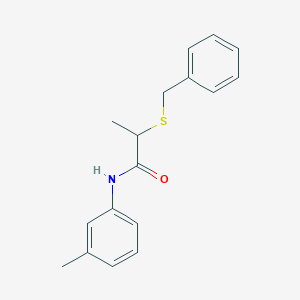
![(2E)-1-(4-bromophenyl)-3-[(2-methylphenyl)amino]prop-2-en-1-one](/img/structure/B5004917.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5004923.png)
